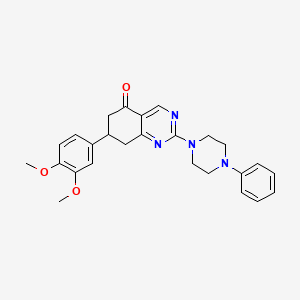
7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Ring: The quinazolinone intermediate is then reacted with a phenylpiperazine derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Attachment of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated dimethoxybenzene derivatives in the presence of a base.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinazolinone core and piperazine ring. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- 7-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The unique combination of the dimethoxyphenyl group, phenylpiperazine ring, and quinazolinone core in 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C26H28N4O3 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H28N4O3/c1-32-24-9-8-18(16-25(24)33-2)19-14-22-21(23(31)15-19)17-27-26(28-22)30-12-10-29(11-13-30)20-6-4-3-5-7-20/h3-9,16-17,19H,10-15H2,1-2H3 |
InChI-Schlüssel |
CXSYGQQUUBZIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15022401.png)
![O-{3-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B15022405.png)
![3-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15022413.png)
![3,4,5-trimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B15022416.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15022419.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-propyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15022440.png)
![Ethyl 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15022441.png)
![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B15022455.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)
![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
